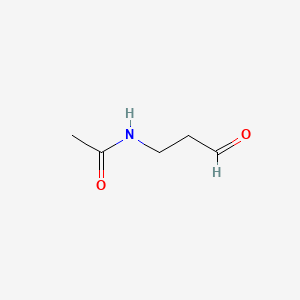

3-Acetamidopropanal

Descripción

Contextualization within Bio-Organic Chemistry

Within the field of bio-organic chemistry, 3-Acetamidopropanal is classified as an alpha-hydrogen aldehyde, characterized by the presence of a hydrogen atom on the carbon adjacent to the aldehyde group. foodb.ca Its primary significance, however, stems from its identity as an endogenous metabolite. It is a key product of the polyamine catabolism pathway, a fundamental biological process present in virtually all living organisms, from bacteria to humans. foodb.camdpi.comresearchgate.netpreprints.org The compound's structure, featuring both an amide and an aldehyde functional group, dictates its chemical reactivity and its interactions within a biological milieu. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(3-oxopropyl)acetamide | chemfont.caebi.ac.uk |

| Synonyms | This compound, 3AAP | foodb.cachemfont.ca |

| Chemical Formula | C₅H₉NO₂ | foodb.cacymitquimica.com |

| Average Molecular Weight | 115.13 g/mol | chemfont.cacymitquimica.com |

| Monoisotopic Mass | 115.063328537 Da | foodb.cachemfont.ca |

| Classification | Alpha-hydrogen aldehyde | foodb.ca |

Significance in Metabolic Pathways and Synthetic Strategies

The importance of this compound is most pronounced in its well-defined role in metabolic pathways and its emerging relevance in synthetic applications.

Metabolic Pathways

This compound is a central product of the polyamine back-conversion pathway, a catabolic route that modulates the intracellular concentrations of polyamines like spermidine (B129725) and spermine (B22157). mdpi.comresearchgate.net This process is catalyzed by the FAD-dependent enzyme N¹-acetylpolyamine oxidase (AcPAO), which is found in peroxisomes. mdpi.comnih.govuniprot.org

The enzyme specifically acts on acetylated polyamines. AcPAO oxidizes N¹-acetylspermine to produce spermidine, and N¹-acetylspermidine to yield putrescine. In both reactions, this compound and hydrogen peroxide (H₂O₂) are generated as co-products. nih.govuniprot.orgoup.com This pathway is distinct from the action of spermine oxidase (SMO), which directly oxidizes spermine to spermidine, producing the more cytotoxic aldehyde, 3-aminopropanal (B1211446). preprints.org The formation of this compound is thus considered a less toxic route for polyamine degradation. preprints.org

Table 2: Enzymatic Formation of this compound

| Substrate | Enzyme | Products | Source |

|---|---|---|---|

| N¹-acetylspermine | N¹-acetylpolyamine oxidase (AcPAO) | Spermidine + This compound + H₂O₂ | nih.govuniprot.org |

| N¹-acetylspermidine | N¹-acetylpolyamine oxidase (AcPAO) | Putrescine + This compound + H₂O₂ | nih.govuniprot.org |

Synthetic Strategies

In the realm of synthetic chemistry, this compound and its precursors are valuable tools. The synthesis of deuterium-labeled versions of N¹-acetylspermine and N¹-acetylspermidine has been reported. nih.gov These isotopically labeled compounds serve as crucial mechanistic probes to study the kinetics and reaction mechanisms of polyamine oxidizing enzymes that produce this compound. nih.gov Furthermore, derivatives such as 2-azido-3-acetamidopropanal have been synthesized as intermediates in the creation of acetamido azasugars, which are designed to act as inhibitors for specific enzymes like N-acetylglucosaminidases. acs.org

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by several key objectives aimed at understanding its broader biological role. A primary focus is the elucidation of its function within the polyamine metabolic cycle, which is intrinsically linked to fundamental cellular processes including cell division, proliferation, and differentiation. mdpi.compreprints.orgnih.gov

A significant area of investigation involves comparing the biological activity of this compound with other aldehydes derived from polyamine catabolism, particularly 3-aminopropanal and its highly reactive breakdown product, acrolein. ahajournals.org Current research indicates that this compound is substantially less cytotoxic, a finding that has important implications for understanding cellular responses to stress. preprints.orgrupress.org

Furthermore, the study of this compound formation is relevant in pathological contexts where polyamine metabolism is known to be dysregulated, such as in various cancers and during cerebral ischemia. mdpi.comahajournals.orgrupress.org Researchers are exploring how the balance between the AcPAO and SMO pathways, and thus the relative production of this compound versus 3-aminopropanal, influences disease progression. ahajournals.org Consequently, targeting the activity of polyamine oxidase to modulate the production of its by-products, including this compound, represents a potential therapeutic strategy under investigation. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-oxopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJPPNFIEQKVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420091 | |

| Record name | 3-acetamidopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetamidopropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73323-68-9 | |

| Record name | N-(3-Oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73323-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidopropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-acetamidopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETAMIDOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33J3W58CHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Metabolic Pathways of 3 Acetamidopropanal

N1-Acetylpolyamine Oxidase (PAOX/AcPAO) Activity and Substrate Specificity in 3-Acetamidopropanal Biogenesis

N1-Acetylpolyamine Oxidase (PAOX) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in the polyamine back-conversion pathway. enzyme-database.orgresearchgate.net It catalyzes the oxidation of N1-acetylated polyamines, leading to the formation of this compound. nih.govpreprints.orgwikipedia.org

Oxidation of N1-Acetylspermidine to Putrescine and this compound

PAOX facilitates the oxidation of N1-acetylspermidine, resulting in the production of putrescine and this compound. nih.govmetwarebio.comuniprot.org This reaction is a key step in the catabolic cascade that converts higher polyamines back to simpler ones. The enzymatic reaction can be summarized as follows:

N1-acetylspermidine + O2 + H2O → Putrescine + this compound + H2O2 wikipedia.org

Oxidation of N1-Acetylspermine to Spermidine (B129725) and this compound

Similarly, PAOX acts on N1-acetylspermine, oxidizing it to form spermidine and this compound. nih.govuniprot.orgebi.ac.uk This conversion is another integral part of the polyamine back-conversion pathway. The reaction is as follows:

N1-acetylspermine + O2 + H2O → Spermidine + this compound + H2O2 wikipedia.org

Oxidation of N1,N12-Diacetylspermine to N1-Acetylspermidine and this compound

PAOX also demonstrates activity towards N1,N12-diacetylspermine, oxidizing it to N1-acetylspermidine and this compound. wikipedia.orguniprot.org This indicates a broader substrate specificity for PAOX within the polyamine catabolic pathway. The reaction is:

N1,N12-diacetylspermine + O2 + H2O → N1-acetylspermidine + this compound + H2O2 qmul.ac.uk

| Substrate | Products | Enzyme |

| N1-Acetylspermidine | Putrescine, this compound, H2O2 | PAOX |

| N1-Acetylspermine | Spermidine, this compound, H2O2 | PAOX |

| N1,N12-Diacetylspermine | N1-Acetylspermidine, this compound, H2O2 | PAOX |

Peroxisomal Localization and Functional Implications of PAOX

PAOX is primarily located within peroxisomes, which are small eukaryotic organelles involved in oxidative metabolic reactions. nih.govnih.govoup.combioone.org This subcellular compartmentalization is significant because the oxidative reactions catalyzed by PAOX produce hydrogen peroxide (H2O2), a reactive oxygen species. preprints.orgnih.gov The peroxisomal localization allows for the efficient scavenging of this potentially harmful byproduct by the abundant peroxisomal enzyme, catalase. oup.com The import of PAOX into peroxisomes is mediated by a peroxisomal targeting signal (PTS). nih.govoup.comnih.gov

Role of Spermidine/Spermine (B22157) N1-Acetyltransferase (SSAT) in Precursor Formation

Spermidine/spermine N1-acetyltransferase (SSAT) is a crucial rate-limiting enzyme in polyamine catabolism. nih.gov It functions as a key regulator of intracellular polyamine concentrations by acetylating spermidine and spermine, thereby preparing them for subsequent oxidation by PAOX or for export out of the cell. physiology.orgnih.govnih.gov

Acetylation of Spermidine and Spermine

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. nih.govontosight.aiacs.org This acetylation neutralizes the positive charge on the polyamines, which alters their interaction with negatively charged macromolecules like DNA and RNA. physiology.org The resulting N1-acetylspermidine and N1-acetylspermine are the primary substrates for PAOX, leading to the production of this compound. preprints.orgmetwarebio.comuniprot.orgencyclopedia.pub The activity of SSAT is highly regulated and can be induced by various stimuli, including high levels of polyamines themselves, as a homeostatic mechanism to prevent their excessive accumulation. nih.govontosight.ai

| Polyamine | Acetylated Product | Enzyme |

| Spermidine | N1-Acetylspermidine | SSAT |

| Spermine | N1-Acetylspermine | SSAT |

Polyamine Back-Conversion Pathway and this compound as a Key Metabolite

The polyamine back-conversion pathway is a critical metabolic route that interconverts higher polyamines, such as spermine and spermidine, into lower forms like putrescine. This process is essential for maintaining polyamine homeostasis within cells. A key player in this pathway is the flavoenzyme N1-acetylpolyamine oxidase (PAOX), which is also referred to as AcPAO. mdpi.com This peroxisomal enzyme catalyzes the oxidation of N1-acetylated polyamines. enzyme-database.org

The process begins with the acetylation of spermine and spermidine by spermidine/spermine N1-acetyltransferase (SSAT). These acetylated derivatives, namely N1-acetylspermine and N1-acetylspermidine, then serve as substrates for PAOX. The action of PAOX on these substrates yields two primary products: a shortened polyamine and the aldehyde this compound. mdpi.com Specifically, the oxidation of N1-acetylspermine produces spermidine, and the oxidation of N1-acetylspermidine results in the formation of putrescine. wikipedia.orguniprot.org In both reactions, this compound is generated alongside hydrogen peroxide (H2O2). nih.gov

N1-acetylspermine + O2 + H2O ⇌ spermidine + this compound + H2O2 wikipedia.orguniprot.org

N1-acetylspermidine + O2 + H2O ⇌ putrescine + this compound + H2O2 wikipedia.orguniprot.org

N1,N12-diacetylspermine + O2 + H2O ⇌ N1-acetylspermidine + this compound + H2O2 wikipedia.orguniprot.org

The generation of this compound is therefore an integral part of the polyamine back-conversion pathway, highlighting its significance as a key metabolite in polyamine catabolism.

Distinction from Other Polyamine Degradation Products

This compound is chemically distinct from another important polyamine degradation product, 3-aminopropanal (B1211446) (also known as aminopropionaldehyde). The key difference in their formation lies in the substrate and the enzyme involved. As previously discussed, this compound is formed from the oxidation of N1-acetylated polyamines by N1-acetylpolyamine oxidase (PAOX). mdpi.com

In contrast, 3-aminopropanal is generated from the direct oxidation of non-acetylated spermine and spermidine. While both are aldehydes derived from the three-carbon backbone of polyamines, their chemical properties differ. A significant distinction is the relative stability of these two compounds. 3-aminopropanal is known to be unstable and can spontaneously undergo a process of deamination to form the highly reactive and cytotoxic compound, acrolein. mdpi.com This instability makes 3-aminopropanal a transient intermediate that can lead to cellular damage. The chemical stability of this compound, while not extensively detailed in the provided context, is implicitly greater due to the presence of the acetyl group, which prevents the spontaneous elimination of an amino group.

The primary enzymatic pathway leading to the formation of 3-aminopropanal involves the enzyme spermine oxidase (SMOX). Unlike PAOX, which acts on acetylated polyamines, SMOX directly oxidizes spermine. mdpi.commdpi.com This reaction yields spermidine, hydrogen peroxide, and 3-aminopropanal. mdpi.com

The reaction catalyzed by SMOX is as follows:

Spermine + O2 + H2O → Spermidine + 3-aminopropanal + H2O2 enzyme-database.org

SMOX is a cytosolic enzyme, which contrasts with the peroxisomal location of PAOX. mdpi.comenzyme-database.org While SMOX shows high specificity for spermine, it exhibits weak activity with N1-acetylspermine and no activity with spermidine. enzyme-database.org Therefore, the generation of 3-aminopropanal is predominantly linked to the direct catabolism of spermine by SMOX. Other non-specific polyamine oxidases found in various organisms can also produce 3-aminopropanal from both spermine and spermidine. enzyme-database.orgoup.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | AcAPAL |

| 3-Aminopropanal | APAL |

| Acrolein | |

| Hydrogen Peroxide | H2O2 |

| N1-acetylpolyamine | |

| N1-acetylspermidine | |

| N1-acetylspermine | |

| N1,N12-diacetylspermine | |

| Putrescine | Put |

| Spermidine | Spd |

Synthetic Methodologies for 3 Acetamidopropanal and Its Derivatives

Chemical Synthesis Approaches to 3-Acetamidopropanal

Synthesis from 3-Amino-1-propanol Precursors

A common method for synthesizing this compound involves a two-step process starting from 3-amino-1-propanol. The first step is the N-acetylation of 3-amino-1-propanol, which can be achieved using reagents like methyl acetate. This is followed by an oxidation step to convert the alcohol group to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation, yielding N-acetyl-3-aminopropionaldehyde, another name for this compound. google.com

Protecting group strategies are also employed in the synthesis of related compounds. For instance, the amino group of 3-amino-1-propanol can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with Di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine. rsc.org This protected intermediate, 3-(Boc-amino)-1-propanol, can then be used in further synthetic steps. rsc.orgresearchmap.jpnih.gov

Utilization of Acetamido-3,3-diethoxypropane in Synthesis

Another established route to this compound begins with 3-amino-3,3-diethoxypropane. northwestern.eduprepchem.com This starting material is first acetylated to form acetamido-3,3-diethoxypropane. This reaction can be carried out using acetic anhydride (B1165640) in dry pyridine (B92270) at low temperatures, followed by warming to room temperature. northwestern.edu

The subsequent step involves the hydrolysis of the acetal (B89532) group in acetamido-3,3-diethoxypropane to yield the desired aldehyde, this compound. This hydrolysis is typically achieved by stirring the compound in an acidic solution, such as 1.5 M hydrochloric acid, at room temperature. northwestern.edu The diethyl acetal of 3-aminopropanal (B1211446) is also a commercially available precursor. northwestern.edu

Table 1: Synthesis of this compound from Acetamido-3,3-diethoxypropane

| Step | Reactant | Reagent(s) | Product |

| 1. Acetylation | 3-Amino-3,3-diethoxypropane | Acetic anhydride, pyridine | Acetamido-3,3-diethoxypropane |

| 2. Hydrolysis | Acetamido-3,3-diethoxypropane | Hydrochloric acid | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov This includes using renewable feedstocks, increasing energy efficiency, and avoiding unnecessary derivatization. epa.gov

Sustainable Routes for Related Nitrogen-Containing Derivatives

The synthesis of nitrogen-containing furan (B31954) derivatives, such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), provides an example of applying green chemistry principles to compounds with structural similarities to this compound. rsc.org A sustainable route to 3A5AF utilizes chitin, the second most abundant biomass on Earth. rsc.org Chitin can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce 3A5AF. rsc.org This biomass-based approach offers a renewable alternative to traditional petrochemical methods. rsc.org

Application of Green Chemistry Methodologies for Analogous Compounds

Green chemistry methodologies focus on aspects like atom economy, which maximizes the incorporation of all materials from the reactants into the final product. acs.org They also advocate for the use of safer solvents and reaction conditions and the reduction of derivatives to minimize waste. acs.org The use of enzymatic catalysts is a key strategy in green chemistry, as enzymes can be highly specific, often eliminating the need for protecting groups. acs.org While specific green synthesis routes for this compound are not detailed in the provided context, the principles can be applied. For example, exploring enzymatic oxidation of N-acetyl-3-aminopropanol could be a greener alternative to using stoichiometric oxidants like Dess-Martin periodinane. Additionally, photocatalysis and microwave-assisted synthesis are other green techniques that could be investigated for the synthesis of this compound and its derivatives. nih.gov

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of biocatalysts. researchgate.net This approach is increasingly used in the synthesis of complex molecules, including carbohydrates and their analogues. researchgate.netnih.gov

One-pot multienzyme (OPME) systems are a powerful tool in chemoenzymatic synthesis, allowing for multiple enzymatic reactions to occur in a single reaction vessel. rsc.org These systems can be used to produce complex carbohydrates from simpler, often commercially available, starting materials. rsc.org The substrate promiscuity of some enzymes allows for the synthesis of a variety of natural and non-natural carbohydrate derivatives. rsc.org

For the synthesis of compounds like this compound, chemoenzymatic strategies could offer several advantages. For instance, an enzymatic resolution step could be used to produce enantiomerically pure derivatives of 3-amino-1-propanol, which are valuable intermediates. google.com Aldolases, lipases, and glycosidases are examples of enzymes that have been successfully used in chemoenzymatic synthesis. researchgate.net A hypothetical chemoenzymatic route to this compound could involve the enzymatic oxidation of N-acetyl-3-aminopropanol, potentially offering a milder and more selective alternative to traditional chemical oxidation methods.

3 Acetamidopropanal As an Intermediate in Organic Synthesis

Precursor Role in the Synthesis of Value-Added Chemicals

The presence of two distinct functional groups allows 3-acetamidopropanal to serve as a building block for more complex molecules, including various heterocyclic and acetamide (B32628) derivatives.

Nitrogen-containing furan (B31954) derivatives are significant structural motifs in pharmaceuticals and fine chemicals. rsc.org One prominent example is 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a valuable platform chemical that can be derived from renewable biomass sources. rsc.orgmun.caresearchgate.net The primary precursor for 3A5AF is N-acetyl-D-glucosamine (NAG), the monomer of chitin, which is the most abundant nitrogen-containing biopolymer. mun.caresearchgate.net The synthesis involves the acid-catalyzed dehydration of NAG. nih.gov

Various catalytic systems have been developed to optimize the conversion of NAG to 3A5AF, highlighting the importance of this furan derivative. nih.govrsc.org The use of ionic liquids, solid acid catalysts, and deep eutectic solvents has been explored to achieve higher yields and more sustainable processes. mun.caresearchgate.netrsc.org For instance, a high yield of 62.0% was reported using triethanolamine (B1662121) hydrochloride ([TEA]Cl) as a catalyst. researchgate.net

Table 1: Selected Catalytic Systems for the Synthesis of 3-Acetamido-5-acetylfuran (3A5AF) from N-Acetylglucosamine (NAG)

| Catalyst/System | Solvent | Temperature (°C) | Yield (%) | Source(s) |

|---|---|---|---|---|

| Triethanolamine hydrochloride ([TEA]Cl) | - | 170 | 62.0 | researchgate.net |

| Boric acid (B(OH)₃) with in situ extraction | Ionic Liquid | - | 55.6 | mun.ca |

| Choline chloride/citric acid (CCCA) DES | N,N-dimethylacetamide | 210 | 47.1 | rsc.org |

| Al-exchanged montmorillonite | N,N-dimethyl acetamide | 160 | 14.0 | nih.gov |

This table presents data on the synthesis of 3A5AF from NAG, illustrating routes to valuable nitrogen-containing furans.

The core structure of this compound can be modified to generate a variety of other acetamide derivatives. These transformations can target the aldehyde functionality while preserving the acetamide group, or vice-versa. For example, enzyme-catalyzed synthesis has been used to produce azasugar precursors from related acetamidopropanal structures. researchgate.net Specifically, 2-azido-3-acetamidopropanal has been used as a substrate in aldolase-catalyzed reactions to create complex nitrogen-containing molecules. researchgate.netmolaid.com Modifications of the amine groups in related acetamide structures have been shown to significantly influence their biological activity, indicating that the synthesis of diverse derivatives is a key area of research.

Derivatization to Nitrogen-Containing Furan Derivatives (e.g., 3-Acetamido-5-acetylfuran)

Chemical Reactivity and Transformation Mechanisms

The synthetic utility of this compound is defined by the characteristic reactions of its aldehyde and amide functional groups.

The aldehyde group is a versatile functional group that readily participates in numerous organic reactions. Its reactivity is central to the role of this compound as a synthetic intermediate.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding N-acetyl-β-alanine. This transformation can be achieved using common oxidizing agents.

Reduction: Reduction of the aldehyde group produces the corresponding primary alcohol, 3-acetamidopropanol. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose.

Aldol (B89426) Condensation: As an aldehyde, it can act as an electrophile in aldol condensation reactions. For instance, it can react with ketones or other aldehydes in the presence of an aldolase (B8822740) enzyme or chemical catalysts to form larger molecules, a key step in carbon-carbon bond formation. google.com

Reductive Amination: The aldehyde can react with amines to form an intermediate imine, which is then reduced to yield a more complex amine, thereby extending the carbon chain and introducing new functional groups.

Table 2: Potential Synthetic Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldol Condensation | Ketone/Aldehyde, Acid/Base Catalyst | β-Hydroxy Aldehyde/Ketone |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

The acetamide group is generally stable but can undergo transformations under specific conditions, allowing for further diversification of the molecule.

Hydrolysis: The amide bond can be cleaved through hydrolysis under strong acidic or basic conditions at elevated temperatures. This reaction would yield 3-aminopropanal (B1211446) and acetic acid. This process effectively removes the acetyl protecting group from the nitrogen atom.

Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, converting the acetamide into a secondary amine (N-ethyl-1,3-propanediamine).

Alkylation: While less common, the nitrogen of the amide can potentially be alkylated under strongly basic conditions using an alkyl halide, though this can be challenging and may lead to side reactions.

These distinct reactivities of the aldehyde and amide groups make this compound a potentially versatile, though unstable, intermediate for constructing a range of more complex organic molecules.

Analytical and Computational Approaches in the Study of 3 Acetamidopropanal

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the study of 3-acetamidopropanal, providing critical insights into its molecular structure and confirming its identity in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of organic molecules like this compound. weebly.comresearchgate.netwiley.com By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the assembly of the molecular framework. weebly.comresearchgate.net Techniques such as 1D and 2D NMR are employed to elucidate the connectivity and spatial relationships of atoms. weebly.comwiley.com For instance, ¹H NMR would reveal the number of different types of protons and their neighboring protons, while ¹³C NMR would identify the unique carbon environments within the this compound molecule. Advanced 2D NMR techniques like COSY and HMBC can further establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. ru.nl

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for identifying this compound and assessing its purity. acs.org MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a distinct molecular fingerprint. spectroinlets.com This technique is highly sensitive and can detect even trace amounts of the compound. wikipedia.org In the analysis of this compound, MS can confirm its molecular weight and provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer structural details that corroborate the identity of the compound. acs.orgmdpi.com The purity of a this compound sample can also be evaluated by detecting the presence of any ions corresponding to impurities.

Chromatographic Separation Methods

Chromatographic techniques are vital for separating this compound from complex mixtures, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds within a sample. spectroinlets.comwikipedia.org In the context of this compound analysis, GC-MS is used to separate it from other components in a mixture based on its volatility and interaction with the GC column. thermofisher.com Following separation, the mass spectrometer ionizes the eluted this compound, and the resulting mass spectrum provides a unique pattern that confirms its identity. spectroinlets.com This technique has broad applications, including in environmental monitoring, food and beverage analysis, and pharmaceutical research. wikipedia.orgnews-medical.net For example, GC-MS has been utilized in metabolomics studies to identify this compound as a metabolite in biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Metabolites

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is particularly well-suited for analyzing compounds that are not easily volatilized, making it a valuable tool for studying this compound and its related metabolites in biological fluids. nih.govnih.gov When coupled with mass spectrometry (HPLC-MS), it becomes a powerful platform for drug metabolite profiling. nih.gov The chromatographic separation in HPLC is based on the differential distribution of the analyte between a stationary phase and a mobile phase. openaccessjournals.com This allows for the effective separation of this compound from a complex matrix, which is crucial for accurate quantification and further structural characterization by MS. nih.gov For instance, HPLC can be used to analyze metabolites in studies investigating the effects of certain compounds on gut microbial metabolism. windows.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights into molecular properties and behaviors that complement experimental data. amazon.comkallipos.gr These computational approaches can be applied to study this compound, for example, by predicting its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules. tarosdiscovery.com Methods such as density functional theory (DFT) and molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's reactivity and conformational dynamics. kallipos.gr Virtual screening and computer-aided drug design (CADD) methodologies can also be employed to explore the potential biological activities of this compound and its derivatives. tarosdiscovery.com These computational studies can guide further experimental investigations and accelerate the discovery process.

Table of Predicted NMR Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | 2.0 | 22.5 |

| CH₂ (adjacent to NH) | 3.4 | 36.0 |

| CH₂ (adjacent to CHO) | 2.7 | 45.0 |

| CHO | 9.8 | 202.0 |

| NH | 6.5 (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table of Common Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 72 | [M - CH₃CO]⁺ |

| 57 | [CH₃CONH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Note: Fragmentation patterns can be influenced by the ionization method used.

Table of Chromatographic Parameters for this compound Analysis

| Parameter | GC-MS | HPLC |

| Column | Capillary column (e.g., DB-5MS) | C18 reverse-phase column |

| Mobile Phase | Inert gas (e.g., Helium) | Acetonitrile/water gradient |

| Detector | Mass Spectrometer | UV or Mass Spectrometer |

| Typical Retention Time | Dependent on temperature program | Dependent on gradient profile |

Note: These are example parameters and would require optimization for specific applications.

Structural Analysis and Conformation Studies

The structural characteristics of this compound are foundational to understanding its biological role. While specific conformational studies on this compound are not extensively detailed in the available literature, insights can be drawn from studies of related molecules. For instance, computational studies on similar N-acetylated amino acid derivatives, such as N-acetyl-phenylalaninylamide (NAPA), have utilized methods like Density Functional Theory (DFT) to determine stable conformations. scirp.org Such studies reveal that the molecule can exist in several conformations, with the most stable one often characterized by specific intramolecular hydrogen bonding patterns. scirp.org

In aqueous solutions, aldehydes like this compound can exist in equilibrium with their hydrated forms. core.ac.uk Furthermore, the flexibility of the aliphatic chain and the presence of both hydrogen bond donor (the amide N-H) and acceptor (the amide and aldehyde carbonyl oxygens) groups suggest that this compound can adopt various conformations influenced by its environment. nih.gov The presence of an acetamidopropyl group is a key feature identified in related metabolites, indicating its importance in molecular recognition and metabolic pathways. acs.org

Table 1: General Structural and Physicochemical Properties of this compound

| Property | Value/Description | Source |

| IUPAC Name | N-(3-oxopropyl)acetamide | foodb.ca |

| Molecular Formula | C5H9NO2 | foodb.ca |

| Class | Alpha-hydrogen aldehyde | foodb.ca |

| Key Functional Groups | Aldehyde, Secondary carboxylic acid amide | foodb.ca |

| Solubility | Soluble in water | foodb.ca |

| Acidity | Very weakly acidic | foodb.ca |

This table presents general properties of this compound.

In Silico Approaches for Related Enzyme-Substrate Interactions

In silico methods, particularly molecular docking and virtual screening, have been instrumental in studying the interactions of aldehydes and related compounds with enzymes. While direct in silico studies focusing exclusively on this compound are not prevalent, research on analogous systems provides a framework for understanding its potential enzymatic interactions.

For example, studies on spermine (B22157) oxidase (SMO), an enzyme involved in polyamine metabolism that can lead to the formation of related aldehydes, have utilized homology modeling and virtual docking to screen for inhibitors. nih.gov These computational approaches help in identifying potential binding modes and key interactions within the enzyme's active site. nih.gov The binding of aldehyde analogs to enzymes like α-chymotrypsin has also been investigated, revealing the importance of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, in the formation of the enzyme-substrate complex. core.ac.uk

The electrophilic nature of the aldehyde group allows it to interact with nucleophilic residues in an enzyme's active site, potentially forming a temporary tetrahedral intermediate. rsc.orgrsc.org In the context of aldehyde dehydrogenases, which are responsible for oxidizing aldehydes, a catalytic cysteine residue can act as a nucleophile, attacking the aldehyde to form a thiohemiacetal intermediate. nih.gov Computational studies can model these transient states to elucidate the reaction mechanism.

Table 2: Computational Methods in the Study of Related Enzyme-Substrate Interactions

| Computational Method | Application | Key Findings/Insights | Source(s) |

| Homology Modeling | Creating a 3D model of an enzyme (e.g., SMO) when the crystal structure is unavailable. | Enables subsequent docking studies to predict ligand binding. | nih.gov |

| Virtual Docking/Screening | Predicting the binding orientation and affinity of small molecules to an enzyme's active site. | Identification of potential inhibitors and key interacting residues. | core.ac.uknih.gov |

| Density Functional Theory (DFT) | Calculating the electronic structure and energetics of molecules and reaction intermediates. | Understanding the stability of different conformations and the thermodynamics of reactions. | scirp.orgacs.org |

This table summarizes computational techniques used to study interactions similar to those involving this compound.

Molecular Orbital Analysis for Understanding Reactivity

Molecular orbital theory, particularly the analysis of frontier molecular orbitals (FMOs), provides a powerful tool for understanding the chemical reactivity of molecules like this compound. wikipedia.orgucalgary.ca The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. ucalgary.canumberanalytics.com

The energy of the LUMO is indicative of a molecule's ability to accept electrons, making it relevant to the electrophilic character of the aldehyde group in this compound. The aldehyde carbon is expected to have a significant LUMO coefficient, making it susceptible to nucleophilic attack. Conversely, the HOMO energy relates to the molecule's ability to donate electrons. In this compound, regions with high HOMO density, such as the oxygen atoms, could be involved in interactions with electrophiles.

The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational methods like DFT can be used to calculate the energies and spatial distributions of the HOMO and LUMO for this compound. repec.org This analysis can help predict its reactivity towards various biological nucleophiles and electrophiles. For instance, the interaction between the LUMO of the aldehyde and the HOMO of a nucleophilic amino acid residue in an enzyme active site is a critical step in many enzymatic reactions. iqce.jp

Table 3: Key Concepts in Molecular Orbital Analysis for Reactivity

| Concept | Description | Relevance to this compound | Source(s) |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital that contains electrons. It is characteristic of the nucleophilic component in a reaction. | The lone pairs on the oxygen atoms would likely contribute significantly to the HOMO, indicating sites for electrophilic attack. | wikipedia.orgucalgary.ca |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that does not contain electrons. It is characteristic of the electrophilic component in a reaction. | The π* orbital of the carbonyl group is expected to be the LUMO, making the carbonyl carbon an electrophilic site for nucleophilic attack. | wikipedia.orgucalgary.ca |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, indicating greater ease of electronic excitation and participation in chemical reactions. | numberanalytics.com |

| Frontier Orbital Theory | A theory that uses the HOMO and LUMO to explain and predict the outcome of chemical reactions. | Helps to rationalize the interaction of this compound with enzymatic residues and other biological molecules. | wikipedia.orgiqce.jp |

This table outlines fundamental concepts of molecular orbital theory applicable to understanding the reactivity of this compound.

Future Research Directions and Unexplored Avenues for 3 Acetamidopropanal

Advanced Synthetic Strategies

The current synthesis of 3-Acetamidopropanal is often linked to its biological production through the enzymatic oxidation of acetylated polyamines like N¹-acetylspermidine and N¹-acetylspermine. scispace.comnih.gov However, for broader applications in chemical synthesis, dedicated and scalable chemical routes are necessary. Future research is likely to pursue several advanced strategies:

Biocatalytic Approaches : Leveraging enzymes for chemical synthesis offers high selectivity and milder reaction conditions. A potential route involves using a lipase-resolved 2-hydroxy species to prepare (R)- and (S)-3-azido-2-acetamidopropanal, which could then be converted to this compound. rsc.org This highlights the power of combining enzymatic steps with traditional chemical catalysis.

Novel Starting Materials : Research into alternative precursors beyond traditional polyamine pathways is a promising avenue. The synthesis of deuterium-labeled this compound has been achieved for use in kinetic isotope effect studies, demonstrating that multi-step chemical syntheses are feasible. nih.gov These methods, which start from materials like N-Boc-3-aminopropanol, could be optimized for efficiency and scale. nih.gov

Flow Chemistry and Process Optimization : Continuous flow synthesis could offer significant advantages over batch production, including improved safety, consistency, and scalability. Future work could focus on developing a continuous process for the synthesis and purification of this compound, potentially integrating catalytic and separation steps.

A comparative look at potential synthetic precursors reveals different strategic advantages:

| Starting Material | Synthetic Approach | Potential Advantages | Key Research Challenge |

| N¹-acetylspermidine | Enzymatic Oxidation (Polyamine Oxidase) | High specificity, biologically relevant | Scalability and enzyme stability |

| 3-Aminopropanal (B1211446) | Acetylation | Direct, potentially high-yielding | Availability and stability of the starting aldehyde |

| N-Boc-3-aminopropanol | Multi-step chemical synthesis | High purity, isotopic labeling possible | Process optimization for cost and efficiency |

Further Elucidation of Metabolic Interplay

This compound is a crucial product of polyamine catabolism, formed by the action of N¹-acetylpolyamine oxidase (AcPAO) on N¹-acetylspermidine and N¹-acetylspermine. mdpi.comelkbiotech.com This process is a key part of the polyamine back-conversion pathway, which regulates intracellular polyamine concentrations. portlandpress.com While this fundamental role is established, many aspects of its metabolic significance remain to be explored.

Enzymatic Fate : The downstream metabolic fate of this compound is not fully characterized. While its counterpart, 3-aminopropanal, is known to spontaneously convert to the highly reactive and toxic aldehyde acrolein, this compound is considered relatively non-toxic. encyclopedia.pubpreprints.org However, the precise enzymatic pathways that process and detoxify this compound in various tissues need further investigation. It has been suggested that this compound can be a precursor to β-alanine, which is a component of coenzyme A. nih.gov

Role as a Biomarker : The production of this compound is directly linked to the activity of the polyamine catabolic pathway. finechem-mirea.ru Dysregulation of polyamine metabolism is a known feature of various diseases, including cancer and neurological disorders. portlandpress.comahajournals.org Future research could investigate whether levels of this compound in biological fluids (e.g., urine, plasma) could serve as a specific biomarker for diseases characterized by altered polyamine metabolism. acs.org

Interaction with Cellular Components : Unlike the highly reactive acrolein, this compound's interactions with cellular macromolecules are less understood. While it is generally considered less cytotoxic, its potential to form adducts with proteins or other nucleophiles under specific physiological or pathological conditions is an unexplored area.

The enzymatic origin of this compound is central to its metabolic role:

| Enzyme | Substrate(s) | Products | Cellular Location | Significance |

| N¹-acetylpolyamine oxidase (AcPAO) | N¹-acetylspermidine | Putrescine, This compound , H₂O₂ | Peroxisome | Key step in polyamine back-conversion nih.govmdpi.com |

| N¹-acetylpolyamine oxidase (AcPAO) | N¹-acetylspermine | Spermidine (B129725), This compound , H₂O₂ | Peroxisome | Regulates polyamine homeostasis scispace.comelkbiotech.com |

Novel Applications in Chemical Transformations

The bifunctional nature of this compound, containing both an aldehyde and an amide group, makes it a potentially versatile building block (synthon) in organic synthesis. Its unique structure has yet to be fully exploited.

Heterocyclic Synthesis : The aldehyde and amide functionalities are ideally positioned for intramolecular cyclization reactions or for participating in multicomponent reactions to form a variety of nitrogen-containing heterocycles. These structures are scaffolds for many pharmaceuticals and agrochemicals.

Precursor to Novel Monomers : The aldehyde group can be readily transformed into other functional groups (e.g., alcohol, carboxylic acid, amine), while the amide provides a site for further modification. This could allow for the synthesis of novel bifunctional monomers for use in polymer chemistry, leading to materials with unique properties.

Asymmetric Catalysis : The development of enantioselective transformations using this compound as a substrate could lead to the synthesis of chiral building blocks. For instance, asymmetric reduction of the aldehyde or asymmetric additions to the carbon-oxygen double bond could provide access to valuable chiral intermediates for drug synthesis. The enzymatic synthesis of N¹-acetylisoputreanine from this compound and GABA demonstrates its potential as a substrate in biocatalytic reactions. acs.org

Q & A

Q. Q1. What are the validated analytical methods for detecting and quantifying 3-acetamidopropanal in enzymatic reaction mixtures?

To detect this compound, researchers commonly employ HPLC paired with 2,4-dinitrophenylhydrazone (DNPH) derivatization . This method resolves challenges related to the compound’s instability and polarity. For example, derivatization converts this compound into a stable hydrazone adduct, enabling separation and quantification via reverse-phase HPLC with UV detection (retention time ~15–20 min) . Quantification requires calibration against synthetic standards, with validation via mass spectrometry (MS) or NMR to confirm structural integrity. Contamination by 3-aminopropanal (a hydrolysis byproduct) must be ruled out using gradient elution protocols .

Q. Q2. How is this compound synthesized in vitro, and what are the critical quality control steps?

this compound is synthesized enzymatically via oxidation of N1-acetylspermine or N1-acetylspermidine using purified polyamine oxidases (e.g., murine PAO or yeast Fms1). Key steps:

Substrate Preparation : Use HPLC-purified N1-acetylpolyamines to avoid side reactions.

Enzymatic Reaction : Optimize pH (7.4–8.0), temperature (37°C), and substrate/enzyme ratios to maximize yield.

Product Isolation : Terminate reactions with DNPH, extract hydrazones via ethyl acetate, and confirm purity via co-elution with synthetic standards .

Quality Control: Monitor for hydrolysis to 3-aminopropanal using dansyl chloride derivatization and fluorescence detection .

Advanced Research Questions

Q. Q3. How do species-specific differences in polyamine oxidase activity influence the metabolic fate of this compound?

this compound is a stable product in murine systems but hydrolyzes to 3-aminopropanal in yeast (e.g., Saccharomyces cerevisiae Fms1). To resolve this contradiction:

- Comparative Enzyme Assays : Use recombinant PAO isoforms under standardized conditions (e.g., pH, cofactors).

- Stability Studies : Incubate this compound in buffers mimicking intracellular environments (e.g., yeast lysates vs. mammalian cell lysates) and track degradation via LC-MS.

- Pathway Mapping : Link this compound to downstream metabolites (e.g., β-alanine) using isotopically labeled substrates .

Q. Q4. What experimental strategies can elucidate the role of this compound in neurodegenerative “aldehyde load” hypotheses?

The “aldehyde load” theory posits that this compound contributes to oxidative stress in neurons. Methodological approaches include:

In Vitro Neurotoxicity Assays : Treat neuronal cell lines (e.g., SH-SY5Y) with this compound and measure ROS production (DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining) .

Aldehyde Scavenger Studies : Co-administer hydroxylamine derivatives (e.g., N-acetylcysteine) to assess protection against aldehyde-induced apoptosis .

In Vivo Models : Use ALDH2-knockout mice to amplify endogenous this compound levels and correlate with histopathological markers (e.g., α-synuclein aggregation) .

Q. Q5. How can researchers address discrepancies in quantifying this compound across heterogeneous biological matrices?

Matrix effects (e.g., serum proteins, lipids) interfere with detection. Solutions:

- Sample Preparation : Deproteinize samples with cold acetone or solid-phase extraction (C18 cartridges).

- Internal Standards : Use deuterated this compound (d3-3-acetamidopropanal) for isotope dilution MS.

- Method Validation : Perform spike-recovery experiments (80–120% acceptable) and inter-laboratory reproducibility tests .

Key Research Challenges

- Stability Issues : this compound’s acetyl group hydrolyzes under acidic conditions, necessitating neutral pH during extraction .

- Species-Specific Metabolism : Murine vs. yeast systems yield divergent products, requiring careful model selection for translational studies .

- Neurotoxicity Mechanisms : Distinguishing this compound’s effects from co-occurring aldehydes (e.g., acrolein) demands isoform-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.